1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
CAS No.:
Cat. No.: VC15022536
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4O3 |
|---|---|
| Molecular Weight | 222.20 g/mol |
| IUPAC Name | (6Z)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C9H10N4O3/c1-5(14)6-3-10-9-11-7(4-16-2)12-13(9)8(6)15/h3,14H,4H2,1-2H3/b6-5- |
| Standard InChI Key | FGOYZJXQZYZYKF-WAYWQWQTSA-N |
| Isomeric SMILES | C/C(=C/1\C=NC2=NC(=NN2C1=O)COC)/O |
| Canonical SMILES | CC(=C1C=NC2=NC(=NN2C1=O)COC)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 1-[7-hydroxy-2-(methoxymethyl) triazolo[1,5-a]pyrimidin-6-yl]ethanone, reflects its fused triazole-pyrimidine core, substituted with hydroxyl, methoxymethyl, and acetyl functional groups. The SMILES notation CC(=O)C1=C(N2C(=NC(=N2)COC)N=C1)O provides a precise representation of its connectivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.20 g/mol |
| Topological Polar Surface Area (TPSA) | 89.61 Ų |
| Partition Coefficient (LogP) | 0.1789 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
These computational parameters, derived from PubChem and Chemscene data, highlight the compound’s moderate polarity and potential bioavailability .
Structural Analysis
The triazolopyrimidine scaffold consists of a five-membered triazole ring fused to a six-membered pyrimidine ring. The 7-hydroxy group at position 7 and the methoxymethyl substituent at position 2 introduce steric and electronic effects that influence reactivity. The acetyl group at position 6 further modulates the compound’s electronic profile, potentially enhancing its interaction with biological targets .
| GHS Code | Hazard Statement | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion; use protective gloves |
| H315 | Causes skin irritation | Wear protective clothing |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Ensure adequate ventilation |
Handling protocols recommend storage in a dry environment at 2–8°C and adherence to institutional biosafety guidelines .
Research Applications and Biological Relevance
Synthetic Utility
The compound’s functional groups render it a versatile intermediate for derivatization. For instance:
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The acetyl group at position 6 can undergo nucleophilic substitution to introduce alkyl or aryl moieties.
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The hydroxyl group at position 7 may serve as a site for glycosylation or phosphorylation, modifying solubility and target affinity .
Challenges and Future Directions
Current limitations include the lack of publicly available pharmacokinetic or toxicological data. Future studies should prioritize:
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Synthetic Optimization: Developing high-yield routes to enhance accessibility for structure-activity relationship (SAR) studies.
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Target Identification: Screening against disease-relevant targets such as bacterial topoisomerases or cancer-associated kinases.
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Safety Profiling: Conducting acute and chronic toxicity assays to establish safe dosing thresholds.
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